3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid involves multiple steps. The process typically begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 5-sulphonaphthylamine. This intermediate product is then further diazotized and coupled with another sulphonaphthylamine derivative to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various amines, sulphonated derivatives, and substituted triazine compounds .
Scientific Research Applications
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to form covalent bonds with substrates. The triazine ring acts as a reactive center, facilitating nucleophilic substitution reactions with hydroxyl or amino groups on fibers, leading to strong and stable dye-fiber interactions . The azo bonds contribute to the compound’s vibrant color and stability .
Comparison with Similar Compounds
Similar Compounds
Reactive Yellow 2: Similar in structure but with different substituents on the triazine ring.
Reactive Orange 16: Contains a similar azo linkage but with different aromatic groups.
Reactive Red 120: Another azo dye with a different chromophore structure.
Uniqueness
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its specific combination of sulphonaphthyl and triazine groups, which provide distinct reactivity and dyeing properties. Its ability to form strong covalent bonds with fibers makes it particularly valuable in the textile industry .
Properties
CAS No. |
93858-31-2 |
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Molecular Formula |
C33H22ClN9O12S4 |
Molecular Weight |
900.3 g/mol |
IUPAC Name |
3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C33H22ClN9O12S4/c34-31-37-32(35)39-33(38-31)36-26-12-11-24(20-4-2-6-28(30(20)26)58(50,51)52)42-43-25-10-9-23(18-8-7-17(15-21(18)25)56(44,45)46)41-40-16-13-22-19(29(14-16)59(53,54)55)3-1-5-27(22)57(47,48)49/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39) |
InChI Key |
WVADRFDLRPRSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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